molecular formula C12H20N2 B1276353 N-(2-amino-2-phenylethyl)-N,N-diethylamine CAS No. 31788-87-1

N-(2-amino-2-phenylethyl)-N,N-diethylamine

Cat. No.: B1276353
CAS No.: 31788-87-1
M. Wt: 192.3 g/mol
InChI Key: XEIFQVOOARCSSS-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-N,N-diethylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons. This compound is structurally related to phenylethylamine, a naturally occurring monoamine alkaloid. The presence of the phenyl group attached to the ethylamine backbone imparts unique chemical properties to this compound.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-N,N-diethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in neurotransmitter activity and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of amines in the body often involves their ability to act as neurotransmitters. They can bind to specific receptors on the surface of cells and trigger a response .

Safety and Hazards

The safety and hazards of amines depend on their specific structure and properties. Some amines can be harmful if inhaled, ingested, or come into contact with the skin. They can also be damaging to the eyes .

Future Directions

Research into amines and related compounds is ongoing, with potential applications in medicine, agriculture, and industry . The development of new synthetic methods and the study of their biological activity are areas of active research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-N,N-diethylamine typically involves the alkylation of phenylethylamine with diethylamine. One common method is the reductive amination of phenylacetaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-N,N-diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, oximes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-phenylethyl)-N,N-dimethylamine
  • N-(2-amino-2-phenylethyl)-N-ethyl-2-methylaniline

Uniqueness

N-(2-amino-2-phenylethyl)-N,N-diethylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N',N'-diethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIFQVOOARCSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406982
Record name N-(2-amino-2-phenylethyl)-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31788-87-1
Record name N-(2-amino-2-phenylethyl)-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2-phenylethyl)diethylamine
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